6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
Overview
Description
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a chloronicotinic acid moiety, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Chloronicotinic Acid Derivative: : The next step involves the chlorination of nicotinic acid to form 5-chloronicotinic acid. This can be achieved using thionyl chloride or phosphorus pentachloride in an inert solvent like chloroform.
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Coupling Reaction: : The final step is the coupling of the Boc-protected piperazine derivative with 5-chloronicotinic acid. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the nitro group (if present) or the chloronicotinic acid moiety, converting them into amines or other reduced forms.
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Substitution: : The chlorine atom in the chloronicotinic acid moiety can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can generate a variety of functionalized derivatives.
Scientific Research Applications
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
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Biology: : The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
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Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and chloronicotinic acid moiety allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-ylboronic acid
- 2-(6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)pyridin-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the chloronicotinic acid moiety. This combination provides distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a versatile tool in biological research.
Properties
IUPAC Name |
5-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(16)8-10(9-17-12)13(20)21/h8-9H,4-7H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDPGWOBUURKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469426 | |
Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683241-92-1 | |
Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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